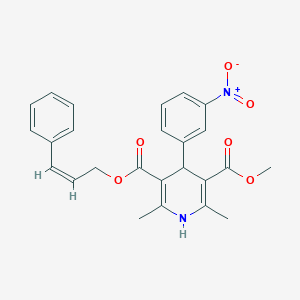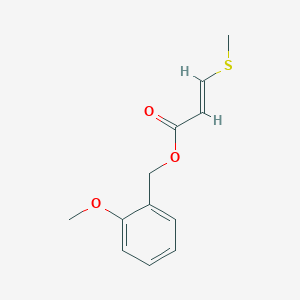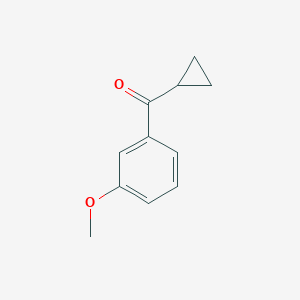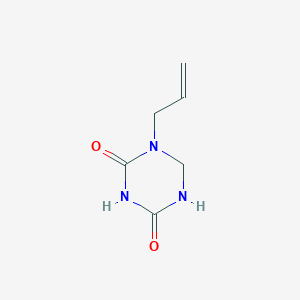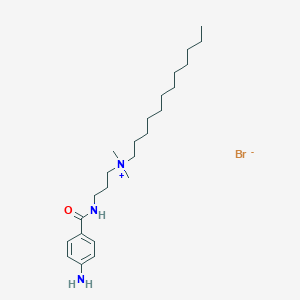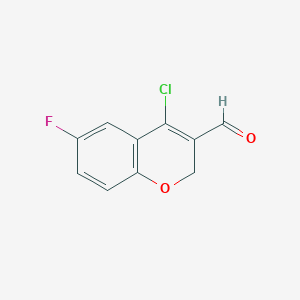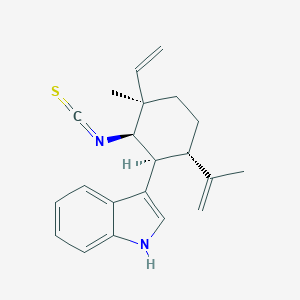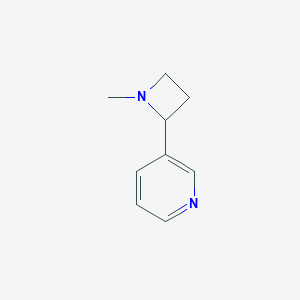
3-(1-Methylazetidin-2-yl)pyridine
描述
3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAP or ABT-594 and belongs to the class of nicotinic acetylcholine receptor agonists.
作用机制
The mechanism of action of 3-(1-Methylazetidin-2-yl)pyridine is related to its activity as a nicotinic acetylcholine receptor agonist. The compound binds to nicotinic acetylcholine receptors in the brain and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.
生化和生理效应
3-(1-Methylazetidin-2-yl)pyridine has been shown to have several biochemical and physiological effects. Studies have shown that the compound can increase the release of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-Methylazetidin-2-yl)pyridine in lab experiments is its potency and specificity. The compound has been shown to have potent analgesic and anti-addictive effects, and its mechanism of action is well understood. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can lead to adverse effects such as seizures and respiratory depression.
未来方向
There are several future directions for research on 3-(1-Methylazetidin-2-yl)pyridine. One area of research is the development of new analgesics based on the compound. Researchers are exploring ways to modify the compound to increase its potency and reduce its toxicity.
Another area of research is the development of new anti-addictive medications based on the compound. Researchers are exploring ways to modulate the activity of the mesolimbic dopamine system to reduce drug-seeking behavior.
Conclusion
In conclusion, 3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has significant potential applications in various fields. The compound has potent analgesic and anti-addictive effects and works by modulating the activity of the mesolimbic dopamine system. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Future research on the compound will focus on the development of new analgesics and anti-addictive medications based on the compound.
科学研究应用
3-(1-Methylazetidin-2-yl)pyridine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the development of new analgesics. Studies have shown that 3-(1-Methylazetidin-2-yl)pyridine has potent analgesic effects and can be used to treat chronic pain conditions such as neuropathic pain and cancer pain.
Another potential application of 3-(1-Methylazetidin-2-yl)pyridine is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It is believed that the compound works by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
属性
CAS 编号 |
110716-86-4 |
|---|---|
产品名称 |
3-(1-Methylazetidin-2-yl)pyridine |
分子式 |
C9H12N2 |
分子量 |
148.2 g/mol |
IUPAC 名称 |
3-(1-methylazetidin-2-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 |
InChI 键 |
AQTJADRDDFZHKK-UHFFFAOYSA-N |
SMILES |
CN1CCC1C2=CN=CC=C2 |
规范 SMILES |
CN1CCC1C2=CN=CC=C2 |
同义词 |
1-methyl-2-(3-pyridyl)azetidine 1-MPATD |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


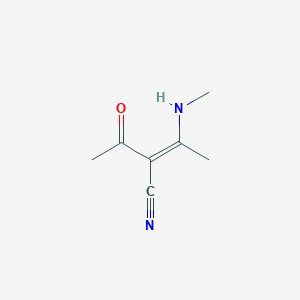
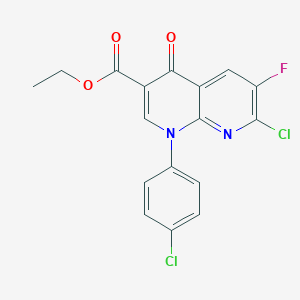
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
